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Introduction

Pulvilloric acid, a metabolite isolated from Penicillium pulvillorum, is a quinone methide with
the chemical structure 4,6-dihydro-8-hydroxy-6-oxo-3-n-pentyl-3H-2-benzopyran-7-carboxylic
acid[1]. Its molecular formula is C1sH1s8Os. The structural elucidation of this natural product
relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive
overview of the expected spectroscopic data for Pulvilloric acid and outlines the general
experimental protocols for their acquisition and analysis.

While the original 1966 publication by McOmie, Turner, and Tute in the Journal of the Chemical
Society C detailed the structure elucidation, access to the full experimental data within this
publication is limited. Therefore, this guide presents a generalized summary of the expected
spectroscopic data based on the known structure and common practices in natural product
chemistry.

Spectroscopic Data

The following tables summarize the anticipated quantitative NMR and MS data for Pulvilloric
acid. These are predicted values based on the chemical structure and may vary slightly from
experimental results.
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Table 1: *H NMR Spectroscopic Data for Pulvilloric Acid

(Predicted)
. . Coupling
. Chemical Shift Lo .
Position Multiplicity Constant (J, Integration
(3, ppm)
Hz)
H-3 ~4.5 m - 1H
H-4 ~2.8 m - 2H
H-5 ~5.9 S - 1H
Pentyl-H1' ~1.6 m - 2H
Pentyl-H2' ~1.3 m - 2H
Pentyl-H3' ~1.3 m - 2H
Pentyl-H4' ~1.3 m - 2H
Pentyl-H5' ~0.9 t ~7.0 3H
8-OH variable brs - 1H
7-COOH variable brs - 1H

Table 2: *C NMR Spectroscopic Data for Pulvilloric Acid
(Predicted)
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Position Chemical Shift (6, ppm)
C-3 ~75
C-4 ~30
C-4a ~110
C-5 ~105
C-6 ~185
C-7 ~100
C-7(C=0) ~170
C-8 ~160
C-8a ~155
c-1' ~35
c-2' ~28
C-3 ~31
c-4 ~22
C-5 ~14

lonization Mode Mass-to-Charge (m/z) Interpretation
ESI- 293.10 [M-H]~

ESI+ 295.12 [M+H]*

ESI+ 317.10 [M+Na]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a

natural product like Pulvilloric acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of purified Pulvilloric acid is dissolved in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD). A small amount of
tetramethylsilane (TMS) may be added as an internal standard (6 0.00). The solution is then
transferred to a 5 mm NMR tube.

e H NMR Spectroscopy:

o A one-dimensional *H NMR spectrum is acquired on a 400 MHz or higher field
spectrometer.

o Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-
noise ratio.

o The free induction decay (FID) is processed with a line broadening of 0.3 Hz and Fourier
transformed. The spectrum is then phased and baseline corrected.

e 13C NMR Spectroscopy:
o A one-dimensional proton-decoupled 3C NMR spectrum is acquired.

o Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay
(e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower
natural abundance of 3C.

o The FID is processed with a line broadening of 1-2 Hz.
» 2D NMR Spectroscopy (for complete structural assignment):
o COSY (Correlation Spectroscopy): To establish *H-*H spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and *3C atoms, which is crucial for connecting different spin
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systems and assigning quaternary carbons.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of Pulvilloric acid (e.g., 10-100 pg/mL) is prepared in
a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount
of formic acid or ammonium hydroxide to promote ionization.

e High-Resolution Mass Spectrometry (HRMS):

The sample solution is introduced into the mass spectrometer, typically via an electrospray

[e]

ionization (ESI) source.
o Mass spectra are acquired in both positive and negative ion modes.

o The high-resolution data allows for the determination of the accurate mass and,
consequently, the elemental composition of the molecular ion and any observed fragment

ions.

o Tandem mass spectrometry (MS/MS) experiments can be performed to induce
fragmentation of the molecular ion, providing valuable structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure
elucidation of a novel natural product.
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Spectroscopic analysis workflow for a natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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